molecular formula C18H26N6O2S2 B12241508 4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

Cat. No.: B12241508
M. Wt: 422.6 g/mol
InChI Key: MZHKODWYHKFPAS-UHFFFAOYSA-N
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Description

4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole, piperazine, and pyrimidine rings in its structure suggests it may exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-thiadiazole ring.

    Piperazine Derivatization: The piperazine ring is functionalized with the methoxymethyl group through nucleophilic substitution reactions.

    Pyrimidine Ring Construction: The pyrimidine ring is synthesized via condensation reactions involving suitable starting materials.

    Final Coupling: The intermediate compounds are coupled under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and methylsulfanyl groups can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or other functional groups to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperazine or pyrimidine rings.

Scientific Research Applications

4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: Its ability to interact with various biological targets can be explored for understanding disease mechanisms and developing new therapeutic strategies.

    Materials Science: The compound’s properties can be utilized in the design of novel materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves its interaction with molecular targets in biological systems. The thiadiazole and piperazine rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
  • 1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives

Uniqueness

4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxan-4-yl group, in particular, differentiates it from other similar compounds and may contribute to its specific interactions and effects.

Properties

Molecular Formula

C18H26N6O2S2

Molecular Weight

422.6 g/mol

IUPAC Name

3-(methoxymethyl)-5-[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C18H26N6O2S2/c1-25-12-15-20-18(28-22-15)24-7-5-23(6-8-24)16-11-14(19-17(21-16)27-2)13-3-9-26-10-4-13/h11,13H,3-10,12H2,1-2H3

InChI Key

MZHKODWYHKFPAS-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C4CCOCC4)SC

Origin of Product

United States

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